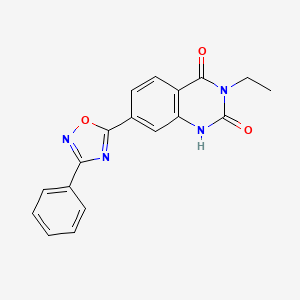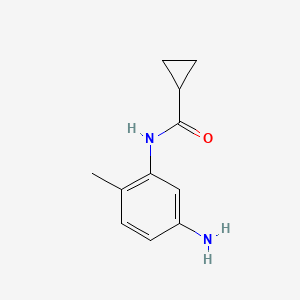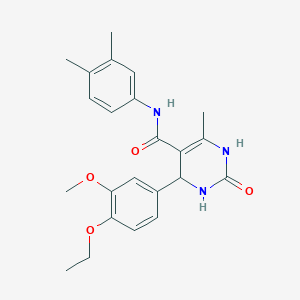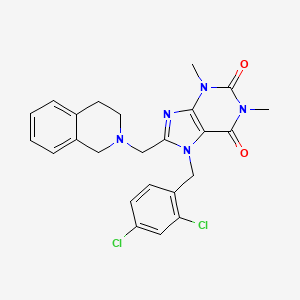![molecular formula C23H20N2O2 B2674531 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941245-03-0](/img/structure/B2674531.png)
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzo[de]isoquinoline-1,3(2H)-dione structure, which is a type of quinoline, a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure analysis usually involves techniques like NMR, IR, and X-ray crystallography . Unfortunately, without specific data for this compound, I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Indoles are known to undergo electrophilic substitution, and the carbonyl groups in the quinoline part might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Copper(II)-Catalyzed Synthesis : A study demonstrates the high-yield synthesis of benzo[f]pyrido[1,2-a]indole-6,11-diones, closely related to the queried compound, through copper(II)-catalyzed reactions involving sp(2)-C-H difunctionalization of naphthoquinone, followed by intramolecular cyclization and oxidative aromatization (Liu & Sun, 2012).
Medicinal Chemistry and Drug Design
- Design and Synthesis of Analog Compounds : The development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as CFM-1 analogs has been reported. These derivatives have shown significant antitumor activity, highlighting the potential application of similar compounds in cancer research (Alafeefy et al., 2015).
Sensor Technology
- Fluorescent Chemosensor Development : Research has led to the development of a 'turn-on' fluorescent chemosensor based on naphthalimide and julolidine moieties for the selective detection of Group IIIA metal ions (Al3+, Ga3+, In3+), showcasing the potential of compounds like 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in sensor applications (Jang et al., 2018).
Therapeutic Research
- Targeted Cancer Therapy : A novel naphthalimide analogue, similar in structure to the queried compound, was identified as a selective targeting molecule for breast cancer via the aryl hydrocarbon receptor pathway. This study emphasizes the potential of similar compounds in targeted cancer therapy (Gilbert et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity against various bacteria and yeast, indicating the potential of such compounds in antimicrobial treatments (Kuran et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-18-9-3-7-17-8-4-10-19(21(17)18)23(27)25(22)14-5-13-24-15-12-16-6-1-2-11-20(16)24/h1-4,6-11H,5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBZMQEFNWWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)



![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)

